molecular formula C8H7NO2 B13490684 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B13490684
M. Wt: 149.15 g/mol
InChI Key: WIYKHZRYISKDML-UHFFFAOYSA-N
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Description

2H,3H-Furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The aldehyde group serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in constructing complex molecules .

Properties

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYKHZRYISKDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Core Structure Key Substituents Notable Properties/Applications References
2H,3H-Furo[3,2-b]pyridine-5-carbaldehyde Furo[3,2-b]pyridine Aldehyde at C5 Synthetic intermediate; electrophilic reactivity
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde Furo[3,4-b]pyridine Chloro at C3, aldehyde at C3 Enhanced reactivity due to chloro group
5-Acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde Thieno[3,2-c]pyridine Acetyl at C5, aldehyde at C2 Sulfur-containing analogue; altered electronic properties
[2,3'-Bipyridine]-5'-carbaldehyde Bipyridine Aldehyde at C5' Extended conjugation; potential DNA binding
Furo[2,3-c]pyridine-5-carboxaldehyde Furo[2,3-c]pyridine Aldehyde at C5 Isomeric variation in ring fusion

Key Comparative Analysis

Ring System Modifications
  • Ring fusion isomerism (e.g., furo[3,2-b] vs. furo[2,3-c]pyridine) impacts molecular geometry and steric interactions, influencing binding to enzymatic pockets .

Biological Activity

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7N1O1
  • Molecular Weight : 135.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways. The compound's structure allows it to bind effectively to active sites of target proteins, altering their activity and influencing cellular functions.

1. Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is vital for therapeutic strategies against Alzheimer's disease. Preliminary studies indicate that this compound may exhibit moderate inhibition of AChE activity.
  • Cyclooxygenase (COX) : The anti-inflammatory potential of the compound is linked to its ability to inhibit COX enzymes, which play a significant role in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers at source evaluated the antioxidant and anti-inflammatory properties of various derivatives of furo[3,2-b]pyridine compounds. The results indicated that certain derivatives exhibited potent free radical scavenging activity and significant inhibition of COX enzymes.

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibition, this compound was tested against AChE and butyrylcholinesterase (BChE). The compound demonstrated IC50 values suggesting moderate inhibitory effects compared to standard inhibitors like donepezil and galantamine source.

CompoundTarget EnzymeIC50 (µM)
DonepezilAChE0.02
GalantamineAChE0.01
This compoundAChE~15

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